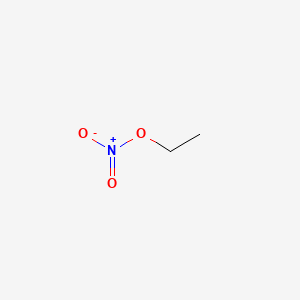
Benzo(c)cinnoline
Overview
Description
Benzo©cinnoline is a tricyclic organic compound with the molecular formula C₁₂H₈N₂. It is formally derived by the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This compound is known for its aromatic nitrogen heterocycle structure, which makes it a valuable entity in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Copper(II)-Promoted or Electrochemical Oxidation: Benzo©cinnoline can be synthesized from 2-azobiaryls through copper(II)-promoted or electrochemical oxidation.
Dual C–N Coupling: Another efficient method involves the dual C–N coupling of phthalhydrazide and trivalent halogen reagents.
Electrochemical Reduction: Benzo©cinnoline can also be synthesized through electrochemical reduction from nitroaryls.
Industrial Production Methods:
- Industrial production methods for benzo©cinnoline are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.
Types of Reactions:
Reduction: It can be reduced electrochemically from nitroaryls.
Substitution: The compound can participate in substitution reactions, particularly involving nucleophilic attack and prototropic shifts.
Common Reagents and Conditions:
Oxidation: Copper(II) salts, electrochemical oxidants.
Reduction: Electrochemical reduction conditions.
Substitution: Nucleophiles, prototropic shift conditions.
Major Products:
Oxidation: Benzo©cinnolinium salts.
Reduction: Benzo©cinnoline from nitroaryls.
Substitution: Various substituted benzo©cinnoline derivatives.
Mechanism of Action
Target of Action
It is known that benzo[c]cinnoline is a tricyclic organic compound , and such compounds often interact with various biological targets
Mode of Action
It is known that this compound is derived by oxidative dehydrogenation of 2,2’-diaminobiphenyl . It also reacts with iron carbonyls to form a complex . The exact interaction of Benzo[c]cinnoline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that benzo[c]cinnoline can catalyze the oxidation of alkyl halides to aldehydes This suggests that it may play a role in oxidative biochemical pathways
Result of Action
It is known that benzo[c]cinnoline is a privileged molecule and often appears in the framework of functional compounds . It has a considerable influence on the photophysical properties . More research is needed to fully understand the molecular and cellular effects of Benzo[c]cinnoline’s action.
Biochemical Analysis
Biochemical Properties
Benzo©cinnoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including iron carbonyls to form complexes such as C₁₂H₈N₂Fe₂(CO)₆ . These interactions are crucial for its function as a ligand in constructing complexes, biosensors, and anticancer agents . The nature of these interactions often involves coordination with metal centers, which can influence the compound’s reactivity and stability.
Cellular Effects
Benzo©cinnoline has notable effects on different cell types and cellular processes. It influences cell function by acting as a ligand in biosensors and anticancer agents . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in anticancer agents suggests it may interfere with cell proliferation and induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of Benzo©cinnoline involves its binding interactions with biomolecules. It can form complexes with iron carbonyls, which may inhibit or activate specific enzymes . These interactions can lead to changes in gene expression and enzyme activity, contributing to its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo©cinnoline can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzo©cinnoline is relatively stable, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of Benzo©cinnoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anticancer activity, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Benzo©cinnoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its oxidation and reduction . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, Benzo©cinnoline is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments, which in turn influences its biological activity.
Subcellular Localization
Benzo©cinnoline’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular location.
Scientific Research Applications
Benzo©cinnoline has diverse applications in scientific research:
Chemistry: It is used as a ligand to construct complexes and as a group of fluorophores for biological studies.
Medicine: Benzo©cinnoline derivatives exhibit anticancer and antibacterial activities.
Industry: It is used in organic field-effect transistors and as a component in triboelectric nanogenerators
Comparison with Similar Compounds
- 9,10-Diazaphenanthrene
- Diphenylenazone
- Phenazone
- 2,2’-Azobiphenyl
- 3,4-Benzocinnoline
- 5,6-Phenanthroline
Comparison:
- Uniqueness: Benzo©cinnoline is unique due to its tricyclic structure and the presence of two nitrogen atoms in the aromatic ring. This structure imparts distinct photophysical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
benzo[c]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJXWSAKHXBQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074289 | |
| Record name | Benzo[c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34524-78-2, 230-17-1 | |
| Record name | Benzo[c]cinnoline, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34524-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[c]cinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(c)cinnoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[c]cinnoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[c]cinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(C)CINNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P346MC4QRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)










